3-Bromo-4-chlorotoluene
Overview
Description
3-Bromo-4-chlorotoluene: is an organic compound with the molecular formula C₇H₆BrCl . It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms at the third and fourth positions, respectively. This compound is a colorless liquid and is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method to synthesize 3-Bromo-4-chlorotoluene involves the electrophilic aromatic substitution of toluene.
Industrial Production Methods: Industrially, the synthesis of this compound can be achieved through a similar multi-step process, often involving the use of catalysts such as iron(III) chloride (FeCl₃) for chlorination and bromination reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-chlorotoluene can undergo nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a polar aprotic solvent.
Major Products:
Scientific Research Applications
Chemistry:
Synthetic Intermediate: 3-Bromo-4-chlorotoluene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It serves as a building block in the synthesis of biologically active compounds, potentially leading to new therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of 3-Bromo-4-chlorotoluene in chemical reactions involves the electrophilic aromatic substitution mechanism. The presence of electron-withdrawing groups (bromine and chlorine) on the aromatic ring influences the reactivity and orientation of further substitutions . The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Comparison with Similar Compounds
- 2-Bromo-4-chlorotoluene
- 4-Bromo-2-chlorotoluene
- 2-Bromo-1-chloro-4-methylbenzene
Comparison:
- Positional Isomers: The position of the bromine and chlorine atoms in 3-Bromo-4-chlorotoluene makes it unique compared to its positional isomers. This positional difference can significantly affect the compound’s reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
2-bromo-1-chloro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXPTVKKHVOZLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300899 | |
Record name | 3-Bromo-4-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57310-39-1 | |
Record name | 2-Bromo-1-chloro-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57310-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 139876 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057310391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57310-39-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-4-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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